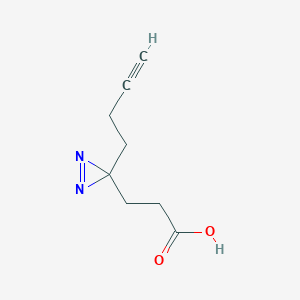

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

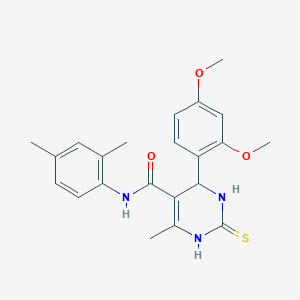

The compound “3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid” is a complex organic molecule. It contains a diazirine group, which is a type of diazo compound that is often used in photoaffinity labeling due to its ability to form a covalent bond with a target molecule when exposed to UV light . The compound also contains a but-3-yn-1-yl group, which is a four-carbon alkyl group with a triple bond, and a propanoic acid group, which is a carboxylic acid with a three-carbon chain .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The diazirine group would consist of a three-membered ring containing two nitrogen atoms and one carbon atom . The but-3-yn-1-yl group would be a linear four-carbon chain with a triple bond between the second and third carbon atoms . The propanoic acid group would be a three-carbon chain with a carboxylic acid functional group at one end .Chemical Reactions Analysis

The diazirine group in this compound can undergo a reaction when exposed to UV light, forming a reactive carbene that can form a covalent bond with a target molecule . This property is often exploited in photoaffinity labeling experiments .Applications De Recherche Scientifique

Photoaffinity Labeling

This compound is used in photoaffinity labeling , a method to study biological molecules in their native state . The diazirine group can be activated by UV light to form a highly reactive carbene that can insert into adjacent chemical bonds, thereby covalently attaching the diazirine-containing molecule to its binding partner. This technique is particularly useful for identifying and characterizing protein-ligand interactions and can help in mapping binding sites.

Click Chemistry

The terminal alkyne group of this compound is a key functional group in click chemistry applications . Click chemistry is a class of biocompatible reactions that are used to join small units together quickly and reliably. The alkyne group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, drug discovery, and materials science.

Chemical Probe Synthesis

Chemical probes: are small molecules that are used to interrogate biological systems . The compound can be used as a building block for the synthesis of chemical probes. The presence of both a reactive diazirine and a clickable alkyne allows for the incorporation of the probe into complex biological molecules, enabling the study of biological processes in real-time.

Drug Discovery

In drug discovery , this compound can be utilized to modify lead compounds to enhance their properties . The diazirine group can be used to introduce photo-crosslinkable elements into drug candidates, allowing researchers to study drug-target interactions. Additionally, the alkyne group can be used to introduce a variety of tags for purification or detection purposes.

Protein Engineering

Protein engineering: can benefit from the incorporation of this compound into proteins . By site-specifically introducing the compound into amino acids, researchers can create proteins with novel properties, such as increased stability or altered functionality. The photo-crosslinkable nature of the diazirine group can also be used to stabilize protein conformations for structural studies.

Material Science

In material science , the compound’s functional groups can be used to create polymers with specific properties . The alkyne group can participate in polymerization reactions, while the diazirine group can be used to crosslink polymers upon UV irradiation. This can lead to the development of materials with enhanced mechanical strength or novel electronic properties.

Mécanisme D'action

Target of Action

It is known that this compound is used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The compound interacts with its targets through a UV light-induced covalent modification . This interaction results in changes at the molecular level, potentially affecting the function of the target protein. The exact nature of these changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Given its role in chemical probe synthesis, it can be inferred that it may influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid. For instance, its storage temperature is recommended to be −20°C , suggesting that it may be sensitive to heat.

Safety and Hazards

Orientations Futures

The use of diazirine-containing compounds in photoaffinity labeling is a rapidly evolving field with many potential applications in biological research . Future research may focus on developing new diazirine-containing compounds with improved properties, or exploring new applications for these compounds.

Propriétés

IUPAC Name |

3-(3-but-3-ynyldiazirin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-5-8(9-10-8)6-4-7(11)12/h1H,3-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNSKSYASHYNCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid | |

CAS RN |

1450754-37-6 |

Source

|

| Record name | 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)

![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)

![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)

![N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2852704.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)

![3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2852707.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)